6-Chloropurine 3-oxide

Übersicht

Beschreibung

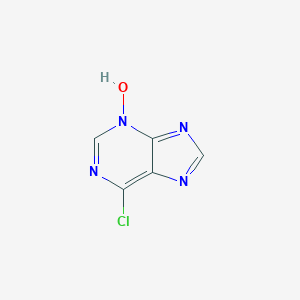

6-Chloropurine 3-oxide is a derivative of purine, a heterocyclic aromatic organic compound It is characterized by the presence of a chlorine atom at the 6th position and an oxygen atom at the 3rd position of the purine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Chloropurine 3-oxide can be synthesized through the oxidation of 6-chloropurine. One common method involves the use of monoperphthalic acid in ether as the oxidizing agent . The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloropurine 3-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: It can be reduced to form different derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines, alcohols, and thiols.

Common Reagents and Conditions:

Oxidation: Monoperphthalic acid in ether.

Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as ammonia, ethanol, and thiol compounds are used under mild to moderate conditions.

Major Products Formed:

Oxidation: Further oxidized purine derivatives.

Reduction: Reduced purine derivatives.

Substitution: Various substituted purine compounds, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Chloropurine 3-oxide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-chloropurine 3-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

6-Chloropurine: A precursor to 6-chloropurine 3-oxide, used in similar applications.

6-Methoxypurine 3-oxide: Another purine derivative with similar oxidation properties.

6-Ethoxypurine 3-oxide: Similar to 6-methoxypurine 3-oxide, but with an ethoxy group instead of a methoxy group.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and an oxygen atom in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Biologische Aktivität

6-Chloropurine 3-oxide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 6-position of the purine ring and an oxide group at the 3-position. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

1. Enzyme Inhibition

One of the primary areas of research on this compound is its role as an enzyme inhibitor. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, which may lead to therapeutic effects in diseases such as cancer .

2. Antithyroid Activity

Research has demonstrated that 6-chloropurine exhibits significant antithyroid activity. A study conducted on male rabbits showed that after administering the compound via intraperitoneal injections for 14 days, there was a notable decrease in serum levels of free triiodothyronine (T3) and tetraiodothyronine (T4). The formation constant (Kc) for the complex formed between 6-chloropurine and iodine was found to be , indicating strong antithyroid potential .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound binds to specific enzymes, inhibiting their function and interfering with metabolic processes.

- Hormonal Regulation : By affecting thyroid hormone levels, it demonstrates potential use in treating hyperthyroidism .

Study on Antithyroid Effects

In a controlled study involving male rabbits:

- Method : Administered doses of 6-chloropurine were given intraperitoneally for 14 days.

- Results : Blood assays revealed an average decrease in free T3 and T4 levels by approximately 20% compared to control groups.

- Statistical Analysis : The results were statistically significant with a p-value < 0.001, confirming the antithyroid effects .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 6-Chloropurine | Antithyroid | Inhibits iodine complex formation |

| 6-Methoxypurine | Moderate anticancer activity | Similar enzyme inhibition |

| 6-Ethoxypurine | Limited activity | Less effective than chlorinated derivatives |

Synthesis and Research Applications

This compound serves as a building block in synthesizing more complex purine derivatives. It has been utilized in developing novel pharmaceuticals due to its structural similarities to other therapeutic purines. Research continues into its applications as an antineoplastic agent, further exploring its potential in cancer therapy .

Eigenschaften

IUPAC Name |

6-chloro-3-hydroxypurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O/c6-4-3-5(8-1-7-3)10(11)2-9-4/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYCHATUWSXPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=CN(C2=N1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566460 | |

| Record name | 6-Chloro-3H-purin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19765-60-7 | |

| Record name | 6-Chloro-3H-purin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 6-chloropurine 3-oxide a valuable building block in purine chemistry?

A1: this compound exhibits remarkable versatility as a starting material for synthesizing diverse purine derivatives. Its reactivity stems from the presence of the chlorine atom at position 6, which can be readily displaced by various nucleophiles, including amines and thiols [, ]. This property enables the introduction of a wide range of substituents at this position, leading to the creation of novel purine analogs with potentially modified biological activities.

Q2: Can you provide specific examples of how this compound has been utilized to synthesize other compounds?

A2: Certainly! The research highlights several examples:

- Reaction with amines: this compound reacts with various amines to yield 6-substituted purine 3-oxides []. This reaction has been employed to synthesize compounds like 6-benzyladenine 3-oxide, a derivative with potential cytokinin activity [].

- Reaction with selenourea: This reaction provides a route to 6-selenopurine 3-oxide [], a compound that might hold promise in areas like materials science or catalysis due to the unique properties of selenium.

- Formation of 6-mercaptopurine 3-oxide: Treatment with ammonium dithiocarbamate converts this compound into 6-mercaptopurine 3-oxide []. This thiol derivative opens avenues for further modifications and could be particularly interesting for exploring potential anti-cancer activities.

Q3: The research mentions cytokinin activity. What is the significance of studying N-oxides of N6-benzyladenine in this context?

A3: Cytokinins are a class of plant hormones that play crucial roles in growth and development. N6-benzyladenine (BA) is a synthetic cytokinin widely used in plant tissue culture. The study investigated the cytokinin activity of three N-oxides of BA: the N(1)-oxide, N(3)-oxide, and N(7)-oxide []. Understanding how the position of the N-oxide functionality impacts cytokinin activity could lead to the development of more potent or selective plant growth regulators for agricultural applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.